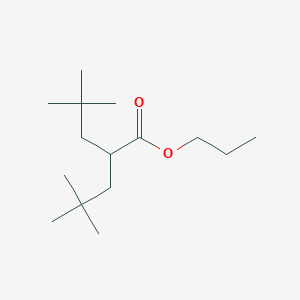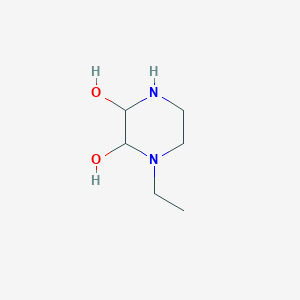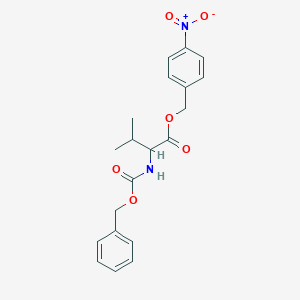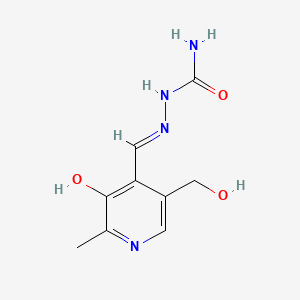
Pyridoxal semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal semicarbazone is a compound formed by the reaction of pyridoxal and semicarbazide It is known for its versatile coordination chemistry and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridoxal semicarbazone can be synthesized through a one-pot reaction involving pyridoxal and semicarbazide. The reaction typically occurs in a methanol solvent, and the product is obtained after purification . The reaction conditions are mild, and the yield is generally high.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxal semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with different oxidation states .
Applications De Recherche Scientifique
Pyridoxal semicarbazone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyridoxal semicarbazone involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various biological effects. For example, the nickel complex of this compound has shown activity towards Janus kinase, a potential target for inflammatory diseases and cancers . The formation of free radical species is also a key aspect of its antibacterial and photocatalytic activities .
Comparaison Avec Des Composés Similaires
Pyridoxal semicarbazone can be compared with other similar compounds, such as:
Pyridoxal thiosemicarbazone: This compound has similar coordination chemistry but different biological activities.
Pyridoxal isothiosemicarbazone: This compound also forms metal complexes with unique properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with a wide range of metal ions, leading to diverse applications in various fields. Its biological activities and potential therapeutic applications further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
1236307-13-3 |
|---|---|
Formule moléculaire |
C9H12N4O3 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |
Clé InChI |
IGAITZANDFTCMJ-KGVSQERTSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)C=NNC(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
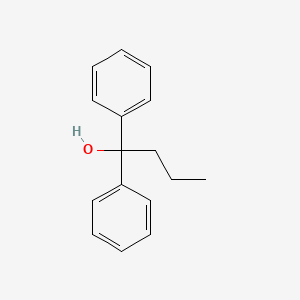
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

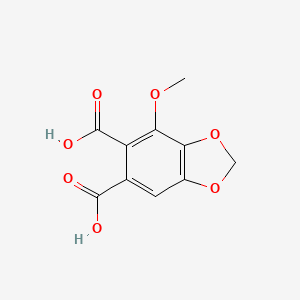
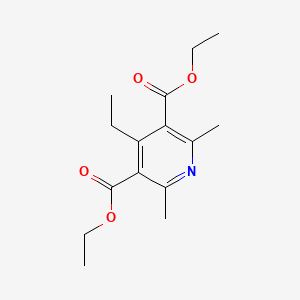
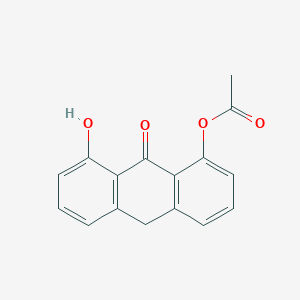
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
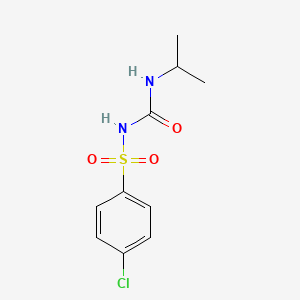
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
